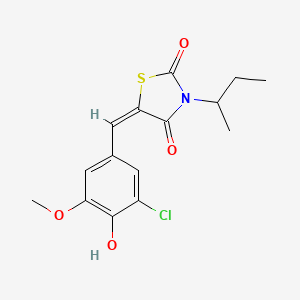![molecular formula C19H19N3O4 B5433234 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5433234.png)
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide, commonly known as DMXAA, is a small molecule that has shown potential as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
作用机制
DMXAA's mechanism of action is complex and involves multiple pathways. It has been shown to activate the transcription factor NF-κB, which leads to the production of TNF-α. TNF-α, in turn, activates the immune system and promotes the destruction of tumor blood vessels. DMXAA has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), which is essential for tumor angiogenesis.
Biochemical and Physiological Effects
DMXAA has been shown to have a range of biochemical and physiological effects. It has been shown to induce the production of cytokines, including TNF-α, interferon-gamma (IFN-γ), and interleukin-6 (IL-6). DMXAA has also been shown to increase the number of tumor-infiltrating lymphocytes and activate the immune system. Additionally, DMXAA has been shown to reduce tumor angiogenesis and increase tumor cell death.
实验室实验的优点和局限性
One of the advantages of DMXAA is its potent anti-tumor effects in various cancer models. It has also been shown to be well-tolerated in pre-clinical studies. However, DMXAA has limitations in terms of its solubility and stability, which can make it difficult to administer in vivo. Additionally, DMXAA's mechanism of action is complex and involves multiple pathways, which can make it challenging to study.
未来方向
There are several future directions for DMXAA research. One direction is to optimize the synthesis method to improve its solubility and stability. Another direction is to investigate the potential of DMXAA in combination with other anti-cancer agents. Additionally, further studies are needed to understand DMXAA's mechanism of action and its effects on the immune system. Finally, clinical trials are needed to evaluate the safety and efficacy of DMXAA in humans.
Conclusion
DMXAA is a small molecule that has shown potential as an anti-cancer agent. Its mechanism of action involves the activation of the immune system and the destruction of tumor blood vessels. DMXAA has been extensively studied for its anti-tumor effects in various cancer models and has several advantages and limitations for lab experiments. There are several future directions for DMXAA research, including optimizing its synthesis method, investigating its potential in combination with other anti-cancer agents, and evaluating its safety and efficacy in humans.
合成方法
The synthesis of DMXAA involves the reaction of 3,4-dimethoxybenzyl chloride with 5-amino-1,2,4-oxadiazole in the presence of sodium hydride to form the intermediate compound, 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride. The intermediate compound is then reacted with N-methylbenzamide in the presence of potassium carbonate to form DMXAA.
科学研究应用
DMXAA has been extensively studied for its anti-cancer properties. It has been shown to have potent anti-tumor effects in various cancer models, including lung, colon, and breast cancer. DMXAA works by inducing tumor necrosis factor-alpha (TNF-α) production in tumor-associated macrophages, leading to the destruction of tumor blood vessels and subsequent tumor cell death.
属性
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-22(19(23)13-7-5-4-6-8-13)12-17-20-18(21-26-17)14-9-10-15(24-2)16(11-14)25-3/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNHDNCNWGBKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-(2,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433166.png)

![methyl 2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433181.png)
![3-hydroxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide](/img/structure/B5433188.png)
![N-(2-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5433194.png)
![2-methyl-3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5433204.png)
![1-{1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5433212.png)
amine dihydrochloride](/img/structure/B5433216.png)
![6-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-ylmethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5433218.png)
![(3S*,4R*)-3-benzyl-4-methyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5433226.png)
![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5433230.png)
![4,6-dimethyl-5-{2-oxo-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]ethyl}pyrimidin-2-amine](/img/structure/B5433232.png)
![2-(1-pyrrolidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5433244.png)
![methyl 5-nitro-3-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B5433252.png)